molecular formula C9H10Cl2O B072519 2,4-Dichloro-5-ethyl-3-methylphenol CAS No. 1570-75-8

2,4-Dichloro-5-ethyl-3-methylphenol

Cat. No.: B072519
CAS No.: 1570-75-8
M. Wt: 205.08 g/mol
InChI Key: GMHTUWZTSIUNIM-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-ethyl-3-methylphenol is an organic compound with the molecular formula C9H10Cl2O. It is a chlorinated phenol derivative, known for its antimicrobial properties. This compound is used in various applications, including as a preservative and disinfectant.

Scientific Research Applications

2,4-Dichloro-5-ethyl-3-methylphenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Investigated for its antimicrobial properties and potential use in controlling microbial growth.

    Medicine: Explored for its potential use in disinfectants and antiseptics.

    Industry: Utilized as a preservative in various products, including cosmetics and personal care items.

Safety and Hazards

This compound is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), causing serious eye damage (Category 1), and may cause respiratory irritation (Category 3). It may also cause long-lasting harmful effects to aquatic life (Category Chronic 4) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-ethyl-3-methylphenol typically involves the chlorination of 5-ethyl-3-methylphenol. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, such as ferric chloride, under controlled temperature conditions to ensure selective chlorination at the 2 and 4 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, followed by purification steps to isolate the desired product. The purity of the final product is ensured through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-ethyl-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chlorinated phenol to less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Mechanism of Action

The antimicrobial activity of 2,4-Dichloro-5-ethyl-3-methylphenol is attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-3-ethyl-5-methylphenol
  • 2,4-Dichloro-6-methylphenol

Uniqueness

2,4-Dichloro-5-ethyl-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. Compared to similar compounds, it offers a balance of efficacy and safety, making it suitable for various applications.

Properties

IUPAC Name

2,4-dichloro-5-ethyl-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-3-6-4-7(12)9(11)5(2)8(6)10/h4,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHTUWZTSIUNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1Cl)C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289751
Record name 2,4-dichloro-5-ethyl-3-methylphenol
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Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1570-75-8
Record name 2,4-Dichloro-5-ethyl-3-methylphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-ethyl-3-methylphenol
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Record name NSC63358
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Record name 2,4-dichloro-5-ethyl-3-methylphenol
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Record name 2,4-Dichloro-5-ethyl-3-methylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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